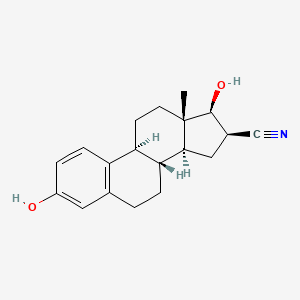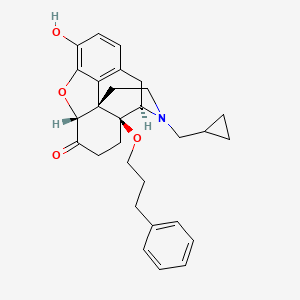
14-O-phenylpropylnaltrexone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14-O-Phenylpropylnaltrexone is a synthetic derivative of naltrexone, a well-known opioid receptor antagonist. This compound has been studied for its potential therapeutic applications, particularly in the context of opioid receptor modulation. Its unique chemical structure allows it to interact with opioid receptors in a specific manner, making it a subject of interest in pharmacological research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 14-O-phenylpropylnaltrexone typically involves the modification of the naltrexone molecule. The process begins with the protection of the hydroxyl groups, followed by the introduction of the phenylpropyl group at the 14-O position. This is achieved through a series of reactions, including esterification, reduction, and deprotection steps. Common reagents used in these reactions include phenylpropyl bromide, sodium borohydride, and hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures. The use of high-purity reagents and solvents is crucial to ensure the consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: 14-O-Phenylpropylnaltrexone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: The phenylpropyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenated reagents like phenylpropyl bromide in the presence of a base.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with distinct pharmacological properties .
Scientific Research Applications
Chemistry: Used as a model compound to study opioid receptor interactions and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding affinities.
Medicine: Explored as a potential therapeutic agent for opioid addiction and pain management.
Mechanism of Action
The mechanism of action of 14-O-phenylpropylnaltrexone involves its binding to opioid receptors, particularly the mu, delta, and kappa receptors. By binding to these receptors, it blocks the effects of endogenous opioids, thereby modulating pain perception and reducing the euphoric effects associated with opioid use. The compound’s unique structure allows it to interact with these receptors in a specific manner, leading to its distinct pharmacological profile .
Comparison with Similar Compounds
Naltrexone: The parent compound, known for its opioid receptor antagonist properties.
Naloxone: Another opioid receptor antagonist with a shorter duration of action.
Buprenorphine: A partial agonist at opioid receptors with both agonist and antagonist properties.
Uniqueness: 14-O-Phenylpropylnaltrexone stands out due to its specific structural modifications, which enhance its binding affinity and selectivity for opioid receptors. This makes it a valuable tool in both research and therapeutic contexts, offering advantages over other similar compounds in terms of efficacy and specificity .
Properties
Molecular Formula |
C29H33NO4 |
|---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-9-hydroxy-4a-(3-phenylpropoxy)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C29H33NO4/c31-22-11-10-21-17-24-29(33-16-4-7-19-5-2-1-3-6-19)13-12-23(32)27-28(29,25(21)26(22)34-27)14-15-30(24)18-20-8-9-20/h1-3,5-6,10-11,20,24,27,31H,4,7-9,12-18H2/t24-,27+,28+,29-/m1/s1 |
InChI Key |
KOXWKZKLXNZQAO-ZLPBPMGLSA-N |
Isomeric SMILES |
C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)OCCCC7=CC=CC=C7 |
Canonical SMILES |
C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)OCCCC7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


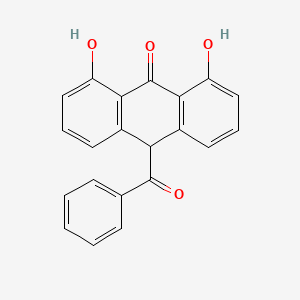
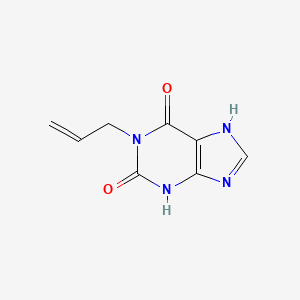
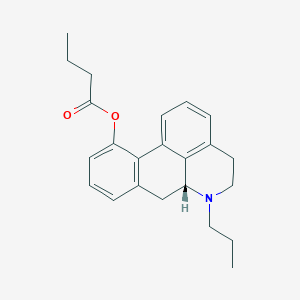
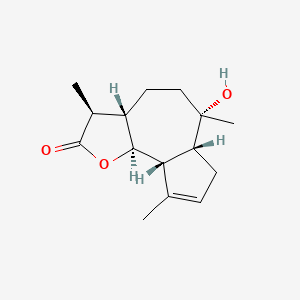
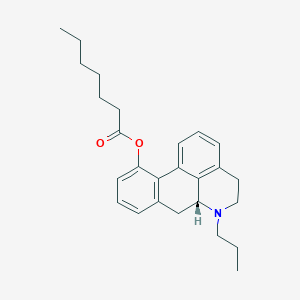
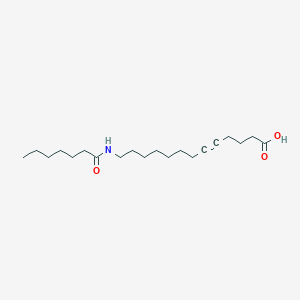
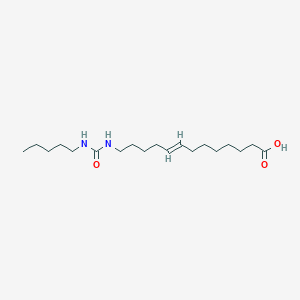
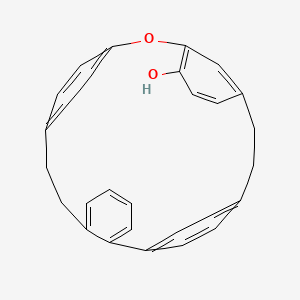
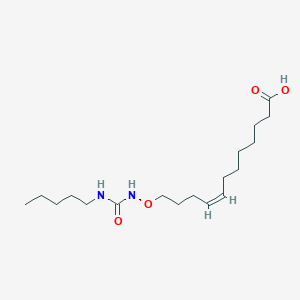


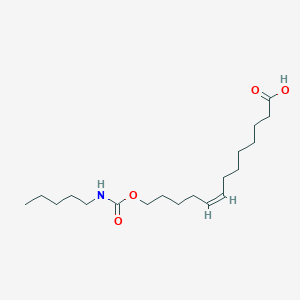
![5-Hydroxy-1-aza-11-azoniapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2(7),3,5,8(18),9,11(19),15-heptaen-17-one](/img/structure/B10840042.png)
